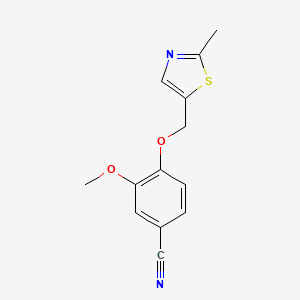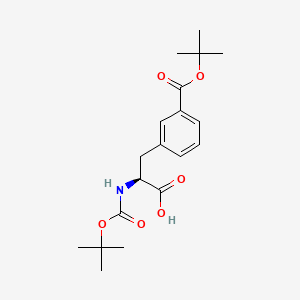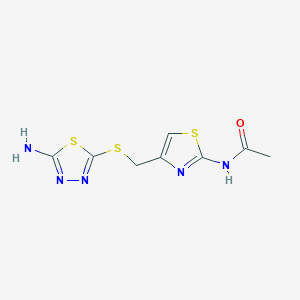![molecular formula C20H32N6S2 B14896456 (6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) is a complex organic compound featuring a hydrazine bridge between two tetrahydrobenzo[d]thiazol-6-amine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) typically involves the following steps:
Formation of the Tetrahydrobenzo[d]thiazol-6-amine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazine Bridge: The hydrazine bridge is introduced by reacting the tetrahydrobenzo[d]thiazol-6-amine moieties with hydrazine or its derivatives under controlled conditions to ensure the formation of the desired bis-compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydrobenzo[d]thiazol-6-amine moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
Scientific Research Applications
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) involves its interaction with molecular targets and pathways within biological systems. The hydrazine bridge and tetrahydrobenzo[d]thiazol-6-amine moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,6′-(Hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine): A heat-resistant hydrazine-bridged compound with high thermal stability.
4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid: Used as a linker in metal–organic frameworks.
Uniqueness
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) is unique due to its specific structure, which combines the hydrazine bridge with the tetrahydrobenzo[d]thiazol-6-amine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H32N6S2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(6S)-N-propyl-2-[2-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]hydrazinyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C20H32N6S2/c1-3-9-21-13-5-7-15-17(11-13)27-19(23-15)25-26-20-24-16-8-6-14(22-10-4-2)12-18(16)28-20/h13-14,21-22H,3-12H2,1-2H3,(H,23,25)(H,24,26)/t13-,14-/m0/s1 |
InChI Key |
MKMCELXUPXSAIW-KBPBESRZSA-N |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)NNC3=NC4=C(S3)C[C@H](CC4)NCCC |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NNC3=NC4=C(S3)CC(CC4)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


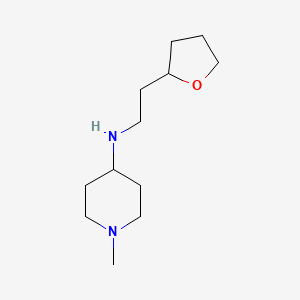
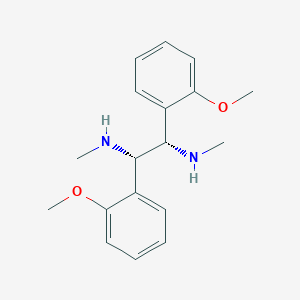
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)

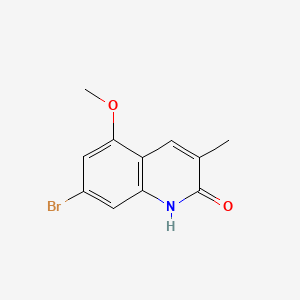




![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)

